[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate
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Overview
Description
[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate is an organic compound with the molecular formula C8H16N2·ClH·H2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the allyl group: The allyl group is introduced via an alkylation reaction using allyl halides.
Formation of the methanamine group:
Hydrochloride salt formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Hydration: The compound is then hydrated to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other functional groups using appropriate nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed under basic conditions to yield the free base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[(1-Allyl-3-pyrrolidinyl)methyl]amine hydrochloride hydrate can be compared with other similar compounds, such as:
1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride: This compound has a similar pyrrolidine structure but with a methyl group instead of an allyl group.
1-(1-Isopropylcyclopropyl)methanamine hydrochloride: This compound features a cyclopropyl group instead of a pyrrolidine ring.
1-(3-Methyloxetan-3-yl)methanamine: This compound has an oxetane ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-prop-2-enylpyrrolidin-3-yl)methanamine;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH.H2O/c1-2-4-10-5-3-8(6-9)7-10;;/h2,8H,1,3-7,9H2;1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPYJHAVBZWWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CN.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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